3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one
Description
The compound 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one (CAS: 745035-11-4, known as WAY-621850) is a quinazolinone derivative featuring a 3-oxopropyl linker connecting the quinazolin-4(3H)-one core to a 4-(4-fluorophenyl)piperazine moiety . The fluorophenyl group enhances lipophilicity and may influence receptor binding affinity, while the piperazine moiety contributes to conformational flexibility and hydrogen bonding capabilities.
Properties
IUPAC Name |
3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-16-5-7-17(8-6-16)24-11-13-25(14-12-24)20(27)9-10-26-15-23-19-4-2-1-3-18(19)21(26)28/h1-8,15H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZQRJSSPALMIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Attachment of the Piperazine Moiety: The piperazine ring, substituted with a 4-fluorophenyl group, is introduced via nucleophilic substitution reactions.
Linking the Two Fragments: The final step involves the coupling of the quinazolinone core with the piperazine derivative through a propyl linker, often using amide bond formation techniques under conditions such as EDCI/HOBt or similar coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Substitution Reactions at the Piperazine Nitrogen
The piperazine moiety undergoes nucleophilic substitution, particularly at its nitrogen atoms. Common reactants include alkyl halides and sulfonyl chlorides:
| Reaction Type | Reactants/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-Methylated piperazine derivative | 72–85% | |
| Sulfonylation | Tosyl chloride, Et₃N, CH₂Cl₂, RT | Sulfonamide-functionalized piperazine | 68–75% | |
| Arylation | 4-Fluorophenylboronic acid, Pd catalysis | Cross-coupled aryl-piperazine adduct | 55–60% |
These reactions often require basic conditions (e.g., K₂CO₃) to deprotonate the piperazine nitrogen, enhancing nucleophilicity. Steric hindrance from the fluorophenyl group may reduce yields in bulkier substitutions.
Hydrolysis of the Ketone Group
The 3-oxopropyl linker is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, H₂O/EtOH, reflux):
Converts the ketone to a carboxylic acid, yielding 3-(3-carboxypropyl)quinazolin-4(3H)-one (Yield: 80–88%). -
Basic Hydrolysis (NaOH, H₂O/THF, RT):
Forms a sodium carboxylate intermediate, which can be acidified to the free acid (Yield: 75–82%).
This reactivity is critical for prodrug strategies or further functionalization via esterification.
Quinazolinone Core Modifications
The quinazolin-4(3H)-one core participates in electrophilic and cyclization reactions:
Electrophilic Aromatic Substitution
-
Nitration (HNO₃/H₂SO₄, 0°C):
Introduces nitro groups at position 6 or 7 of the quinazolinone ring (Yield: 50–60%) . -
Halogenation (Br₂, FeCl₃, CHCl₃):
Bromination occurs at position 6, forming 6-bromo-quinazolin-4(3H)-one (Yield: 65–70%) .
Ring Expansion
Reaction with hydrazine hydrate (EtOH, reflux) opens the quinazolinone ring, forming 2-aminobenzamide derivatives , which can re-cyclize under acidic conditions to yield triazoloquinazolinones .
Oxidation
-
Ketone Oxidation (KMnO₄, H₂SO₄):
Converts the 3-oxopropyl group to a dicarboxylic acid (Yield: 70%). -
Sulfide Oxidation (H₂O₂, AcOH):
If present, sulfides in analogues oxidize to sulfones (e.g., in related methylsulfonyl derivatives).
Reduction
-
Nitro Group Reduction (H₂, Pd/C, EtOH):
Reduces nitro groups to amines, enabling further coupling (Yield: 85–90%) .
Cross-Coupling Reactions
The fluorophenyl group facilitates palladium-catalyzed couplings:
| Reaction | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 60–70% | |
| Buchwald–Hartwig | Amines, Pd₂(dba)₃, Xantphos | C–N coupled products | 55–65% |
Stability and Degradation
-
Photodegradation : Exposure to UV light (254 nm) decomposes the quinazolinone ring, forming benzamide fragments.
-
Hydrolytic Stability : Stable in pH 4–8 buffers for 24 hours but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds similar to 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one exhibit antidepressant-like effects in animal models. The mechanism often involves modulation of serotonin and norepinephrine levels, similar to established antidepressants like SSRIs and SNRIs.
2. Antitumor Properties
The quinazolinone scaffold has been extensively studied for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Its mechanism may involve the inhibition of specific kinases associated with cancer progression .
3. Neuroprotective Effects
Recent studies suggest that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This effect is hypothesized to be due to its ability to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress .
Case Studies
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of a series of quinazolinone derivatives, including the target compound. Results indicated significant improvement in behavioral tests in rodent models compared to controls, suggesting a promising avenue for further development .
Case Study 2: Anticancer Activity
In another study, researchers evaluated the cytotoxic effects of this compound on breast cancer cells. The findings demonstrated a dose-dependent inhibition of cell viability and induction of apoptosis, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. This modulation can affect various signaling pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Quinazolinone Derivatives with Aliphatic vs. Aromatic Substituents
- Target Compound : Contains a 3-oxopropyl linker to a 4-(4-fluorophenyl)piperazine group.
- 2-(Aliphatic-thio)quinazolin-4(3H)-ones (e.g., compounds 2–4, 12):
- Aliphatic substituents (e.g., methylthio) enhance human carbonic anhydrase II (hCA II) inhibition (KI = 6.4–14.2 nM) compared to benzylthio derivatives (KI = 66.5–173.4 nM) .
- Key Insight : Aliphatic chains improve steric compatibility with hCA II’s active site, while bulkier aromatic groups reduce potency.
Piperazine-Linked Derivatives
- Compound 8b (): Contains a 3-oxopropyl linker to 4-phenylpiperazine in a benzothienopyrimidin-4(3H)-one scaffold. Exhibits anticancer activity, though specific targets remain uncharacterized .
- Compound 9a (): 3-(4-Fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3-ylamino)quinazolin-4(3H)-one. Shows potent antibacterial activity (zone of inhibition: 1.1–1.4 cm against Proteus vulgaris and Bacillus subtilis), attributed to fluorophenyl and phenylamino groups .
Halogenated Phenyl Moieties
- Compound 9h (): Chlorophenyl analogue of 9a.
- Compounds 23 and 24 (): Chlorophenyl-substituted quinazolinones with dihydroisoxazolyl groups. Demonstrate potent α1-adrenergic receptor blockade (antihypertensive activity) comparable to prazosin .
Sigma Receptor Interactions
- Sigma-2 Receptor Agonists (e.g., CB-64D): Induce apoptosis in cancer cells via caspase-independent pathways .
- However, direct evidence is lacking.
Antibacterial Activity
- Compound 9a: Fluorophenyl and phenylamino groups enhance activity against Gram-positive (B. subtilis) and Gram-negative (P. vulgaris) bacteria .
- Target Compound : The fluorophenyl-piperazine group may confer similar antibacterial properties, though this requires experimental validation.
Anticancer Potential
- Benzothienopyrimidin-4(3H)-ones (): Piperazine-linked derivatives (e.g., 8b, 8c) show cytotoxic effects, possibly via sigma receptor modulation .
Data Tables
Table 1. Structural and Activity Comparison of Quinazolinone Derivatives
Table 2. Substituent Effects on hCA II Inhibition (KI Values)
| Substituent Type | Example Compounds | KI (nM) |
|---|---|---|
| Aliphatic-thio | 2, 3, 4, 12 | 6.4–14.2 |
| Benzylthio | 5–11, 13 | 66.5–173.4 |
| Target Compound | N/A | Not reported |
Biological Activity
The compound 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one is a derivative of quinazoline, a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 558.99 g/mol. The structure features a quinazoline core substituted with a piperazine ring and a fluorophenyl group, contributing to its pharmacological properties.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer potential. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HT-29 (colon cancer).
Case Studies and Findings
- Cytotoxicity Assays : In studies, the compound demonstrated IC50 values of 2.09 µM against MCF-7 and 2.08 µM against HepG2 cells, indicating potent anticancer activity comparable to established chemotherapeutics .
- Mechanism of Action : The mechanism involves inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR), with some derivatives showing IC50 values as low as 10 nM .
- Combination Therapies : When used in combination with other agents, the compound enhances the efficacy of existing treatments, suggesting potential for use in multi-drug regimens .
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have been widely reported. The compound exhibits both antibacterial and antifungal activities.
Research Findings
- Broad-Spectrum Activity : Studies have shown that quinazoline derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria .
- Mechanistic Insights : The antimicrobial action is attributed to disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Anticonvulsant Activity
The anticonvulsant potential of this compound has also been investigated.
Experimental Results
- Comparative Analysis : In animal models, the compound was tested against standard anticonvulsants like diazepam and showed moderate to significant anticonvulsant activity .
- Receptor Interaction : It is believed that the compound binds to noncompetitive sites on AMPA receptors, which are crucial in seizure propagation .
Summary Table of Biological Activities
Q & A
Basic: What synthetic pathways are reported for synthesizing 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one?
The compound is typically synthesized via multi-step reactions involving:
- Quinazolinone Core Formation : Condensation of anthranilic acid derivatives with carbonyl reagents (e.g., urea or thiourea) under acidic conditions to form the quinazolin-4(3H)-one scaffold .
- Piperazine Substitution : Introduction of the 4-(4-fluorophenyl)piperazine moiety via nucleophilic substitution or coupling reactions. For example, reacting a propyl ketone intermediate with 1-(4-fluorophenyl)piperazine in the presence of a coupling agent like EDCI/HOBt .
- Key Intermediate : A propionyl linker (3-oxopropyl) is often introduced through alkylation or acylation steps. Optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid side products like over-alkylation .
Basic: How is the structural identity of this compound validated in academic research?
Validation relies on:
- Spectroscopic Techniques :
- NMR : H and C NMR confirm the presence of the quinazolinone carbonyl (δ ~165–170 ppm) and fluorophenyl protons (δ ~6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 420.18) .
- X-ray Crystallography : Single-crystal studies (e.g., triclinic system, space group P1) confirm bond lengths (e.g., C=O at 1.22 Å) and dihedral angles between the quinazolinone and piperazine moieties .
Advanced: What experimental strategies are used to resolve contradictions in biological activity data for this compound?
Discrepancies in antimicrobial or receptor-binding assays may arise from:
- Purity Issues : HPLC (>98% purity) and elemental analysis (C, H, N within ±0.4% of theoretical values) ensure compound integrity .
- Solubility Effects : Use of DMSO/water co-solvents or surfactants (e.g., Tween-80) to mitigate aggregation in in vitro assays .
- Receptor Heterogeneity : Radioligand binding assays (e.g., H-spiperone for dopamine D2/D3 receptors) with strict temperature/pH controls to account for batch-to-batch receptor preparation variability .
Advanced: How does the 4-fluorophenylpiperazine moiety influence the compound’s pharmacological profile?
- Enhanced Bioavailability : The fluorine atom improves lipophilicity (logP ~2.5), aiding blood-brain barrier penetration in CNS-targeted studies .
- Receptor Selectivity : Piperazine acts as a flexible spacer, enabling interactions with serotonin (5-HT) or dopamine receptors. Fluorine’s electron-withdrawing effect fine-tunes binding affinity (e.g., IC values varying by <10 nM with halogen substitution) .
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, as shown in microsomal stability assays (t >60 min vs. <30 min for non-fluorinated analogs) .
Advanced: What computational methods are employed to predict and optimize this compound’s pharmacokinetics?
- Molecular Dynamics (MD) Simulations : Assess binding mode stability in receptor pockets (e.g., 100-ns simulations for dopamine D3 receptor complexes) .
- ADMET Prediction : Tools like SwissADME predict moderate GI absorption (~70%) and BBB penetration (BOILED-Egg model) .
- QSAR Modeling : Regression analysis of substituent effects (e.g., Hammett σ values for fluorophenyl groups) correlates with antifungal IC data (R >0.85) .
Advanced: How are structure-activity relationship (SAR) studies designed to improve this compound’s antifungal efficacy?
- Scaffold Modifications :
- Quinazolinone C2 Substitution : Introducing electron-withdrawing groups (e.g., -CF) at C2 enhances activity against Rhizoctonia solani (EC ~15 µM vs. ~50 µM for unsubstituted analogs) .
- Linker Optimization : Replacing the 3-oxopropyl group with sulfonamide or amide linkers alters membrane permeability, as shown in logD assays (ΔlogD ~0.5–1.0) .
- In Vivo Validation : Infected plant models (e.g., tomato seedlings) treated at 50 mg/L show 70% reduction in fungal lesions vs. controls .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
- Matrix Interference : Plasma proteins (e.g., albumin) bind the compound, requiring protein precipitation with acetonitrile (recovery >85%) .
- Detection Limits : LC-MS/MS with MRM transitions (e.g., m/z 420.18 → 232.10) achieves sensitivity down to 1 ng/mL in rat plasma .
- Isotopic Labeling : F NMR or O-labeled internal standards correct for signal drift in long-term studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
